N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide is a synthetic organic compound characterized by a benzofuran moiety linked to a hydroxypropyl chain and a cyclopentanecarboxamide group. The benzofuran ring system is notable for its presence in bioactive molecules, often contributing to pharmacological activity through aromatic interactions and metabolic stability. The hydroxypropyl linker introduces hydrophilicity, while the cyclopentanecarboxamide group may enhance binding affinity via conformational rigidity.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(20,11-18-16(19)12-6-2-3-7-12)15-10-13-8-4-5-9-14(13)21-15/h4-5,8-10,12,20H,2-3,6-7,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDXGCDPPXVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide typically involves several steps. One common method includes the formation of the benzofuran ring through a cyclization reaction. The key transformations in the total synthesis often involve copper-mediated and palladium-catalyzed coupling reactions . Industrial production methods may utilize microwave-assisted synthesis (MWI) to obtain high yields and purity .
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
- DNA Cleavage Studies: Research indicates that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide exhibits potential in studies related to DNA cleavage, which is crucial for understanding mechanisms of action in various biological contexts.
- Antiproliferative Activities: The compound has shown promise in inhibiting cell proliferation, making it a candidate for further investigation in cancer research.
Medicine
- Antimicrobial and Anticancer Properties: Benzofuran derivatives are being explored for their potential as antimicrobial agents and anticancer therapeutics. This compound's structural characteristics suggest it may interact with biological targets involved in these pathways .
- Rho Kinase Inhibition: The compound has been identified as a Rho kinase inhibitor, which may have therapeutic implications in treating conditions like urinary incontinence by suppressing detrusor muscle contractions .
Industry
- Material Science Applications: The compound can be utilized in developing new materials and polymers, leveraging its unique chemical structure to enhance material properties such as durability and resistance to degradation.
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Facilitates creation of complex molecules |
| Biology | DNA cleavage studies | Important for understanding biological mechanisms |
| Medicine | Antimicrobial and anticancer | Potential therapeutic applications |
| Industry | Material science | Enhances properties of new materials |
Case Studies
- Anticancer Activity Evaluation:
-
Enzyme Inhibition Studies:
- Research has shown that similar compounds exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders. This inhibition could lead to increased levels of neurotransmitters like dopamine, offering insights into potential treatments for conditions such as Parkinson's disease.
-
Structure-Activity Relationship Analysis:
- Investigations into the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications to the benzofuran structure could enhance MAO-B inhibitory activity. This finding underscores the importance of structural variations in developing more potent compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as aromatase, which is involved in estrogen biosynthesis . The compound’s antiproliferative activity may be linked to its ability to induce DNA cleavage and disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with hydrazine-carbothioyl derivatives of cyclopentanecarboxamide reported in . While these analogs differ in their substituents (e.g., hydrazine-carbothioyl groups vs. benzofuran-hydroxypropyl), key comparisons can be drawn:
Table 1: Comparative Data for Cyclopentanecarboxamide Derivatives
| Compound ID & Substituent | Yield (%) | Melting Point (°C) | Notable Structural Features |
|---|---|---|---|
| N-[2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl]cyclopentanecarboxamide (2.12) | 59 | 158–161 | Phenoxyacetyl group, hydrazine-carbothioyl |
| N-[2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl]cyclopentanecarboxamide (2.13) | 63 | 148–150 | Phenylthio group, increased sulfur content |
| N-[2-Benzoylhydrazine-1-carbonothioyl]cyclopentanecarboxamide (2.14) | 66 | 193–195 | Benzoyl group, high aromaticity |
| Target Compound | N/A | N/A | Benzofuran, hydroxypropyl linker |
Key Observations :
Substituent Impact on Melting Points: Aromatic substituents (e.g., benzoyl in 2.14) correlate with higher melting points (193–195°C), likely due to enhanced π-π stacking. The target compound’s benzofuran moiety may similarly elevate its melting point relative to non-aromatic analogs .
Synthetic Yields: Yields for cyclopentanecarboxamide derivatives in range from 53% to 66%, influenced by steric and electronic effects of substituents.
Hydrophilicity : The hydroxypropyl chain in the target compound could improve aqueous solubility compared to sulfur-containing analogs (e.g., 2.13), which may exhibit higher lipophilicity.
Functional Comparison with PPAP (1-Phenyl-2-propylaminopentane)
While structurally distinct, PPAP () provides a pharmacological benchmark as a non-MAO-inhibiting psychostimulant .
Table 2: Pharmacological Comparison
Structural vs. Functional Insights :
- PPAP’s phenyl-alkylamine structure enables membrane uptake and interference with neurotransmitter transport . The target compound’s benzofuran and carboxamide groups may instead favor receptor binding (e.g., serotonin or dopamine receptors), but experimental validation is required.
- Unlike PPAP, the hydroxypropyl linker in the target compound could reduce blood-brain barrier penetration, limiting CNS effects unless optimized.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{19}NO_{3}
- Molecular Weight : 263.32 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the context of central nervous system (CNS) disorders. Some key areas of interest include:
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation.
- Neurological Effects : Preliminary studies suggest it could influence neurotransmitter systems, which may be beneficial in treating pain and neurological disorders.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus reducing the overall inflammatory response.
- Receptor Modulation : The compound's structure allows it to bind to receptors involved in pain perception and modulation, potentially enhancing analgesic effects.
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Effects
In a study examining the analgesic properties of similar compounds, it was found that the benzofuran derivatives exhibited significant pain relief in animal models. The mechanism was primarily through the modulation of nociceptin receptors, which play a crucial role in pain signaling pathways.
Case Study 2: Anti-inflammatory Activity
Another study highlighted the anti-inflammatory effects of related compounds, demonstrating a reduction in pro-inflammatory cytokines in vitro. This suggests that this compound could be effective in treating conditions such as arthritis or other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
